![molecular formula C11H11N7O3 B3879717 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B3879717.png)
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-pyridinylmethylene)acetohydrazide
Overview
Description
Scientific Research Applications
- Research has explored the potential anticancer effects of MFCD01182077 and its derivatives. In a study by Šorm et al. (1956), 6-azauracil (a related compound) demonstrated anticancer activity against the Ehrlich ascites tumor . Further investigations could explore the mechanism of action and evaluate its efficacy against other cancer types.
- MFCD01182077 and related compounds have been investigated for their synthetic applications. For instance, researchers have developed efficient methods to access novel heteroaryl-fused indole ring systems, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles . These compounds may have diverse biological activities and could be explored further.
- Fluorophores play a crucial role in single-molecule studies. While not directly related to MFCD01182077, understanding fluorophore stabilization techniques (as discussed in Abdu-Aguye’s essay) can enhance imaging and detection methods in life sciences .
- F3095-1214 (MFCD01182077) is associated with laser technologies for measuring the cross-sectional shape of buried pipelines and conduits. This practice involves using visible rotating laser diodes, CCTV camera systems, and image processing software to verify pipe deformation post-installation . Applications include assessing pipeline integrity, ovality confirmation, and compliance with engineering standards.
Anticancer Properties
Heteroaryl-Fused Indole Ring Systems
Fluorophore Stabilization in Life Sciences
Laser Technologies for Pipeline Measurement: (F3095-1214):
Safety and Hazards
properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-8(16-14-5-7-3-1-2-4-12-7)6-13-9-10(20)15-11(21)18-17-9/h1-5H,6H2,(H,13,17)(H,16,19)(H2,15,18,20,21)/b14-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUOLVFOGBKNQ-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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